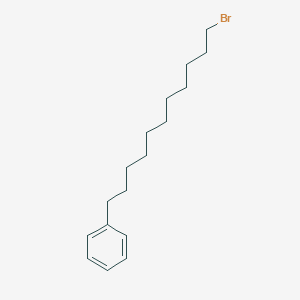

1-BROMO-11-PHENYL UNDECANE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

11-bromoundecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27Br/c18-16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGENGEQZELQBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370837 | |

| Record name | Benzene,(11-bromoundecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101025-08-5 | |

| Record name | Benzene,(11-bromoundecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-11-phenylundecane

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Bromo-11-phenylundecane, identified by the CAS Number 101025-08-5 , is a bifunctional organic molecule of significant interest to the research and pharmaceutical development communities.[1][2][3][4] Structurally, it consists of a long eleven-carbon aliphatic chain, which imparts lipophilicity and flexibility, terminated at one end by a reactive primary bromide and at the other by a stable phenyl group. This unique architecture makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecules requiring the introduction of a long-chain phenylalkyl moiety.[5] Its utility stems from the high reactivity of the C-Br bond in nucleophilic substitution reactions, allowing for the covalent attachment of this lipophilic tail to a wide array of molecular scaffolds. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, designed for professionals in drug discovery and chemical research.

Physicochemical and Spectroscopic Properties

The physical characteristics of 1-bromo-11-phenylundecane are critical for its handling, purification, and reaction setup. As a long-chain bromoalkane, it is a high-boiling, colorless to pale yellow liquid with low water solubility.[1] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 101025-08-5 | [2][3] |

| Molecular Formula | C₁₇H₂₇Br | [2][3] |

| Molecular Weight | 311.3 g/mol | [2][3] |

| IUPAC Name | 11-bromoundecylbenzene | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 369.5 °C at 760 mmHg | [1] |

| 130-135 °C at 0.01 Torr | [3] | |

| Density | ~1.096 g/cm³ | [1] |

| Refractive Index | ~1.512 | [1] |

| Flash Point | 179.1 °C | [1] |

Spectroscopic Characterization (Predicted)

While a publicly available reference spectrum is not accessible, the ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and established principles.[6][7]

-

¹H NMR:

-

δ 7.10-7.30 ppm (m, 5H): A multiplet corresponding to the five protons of the monosubstituted benzene ring.

-

δ 3.41 ppm (t, J ≈ 6.7 Hz, 2H): A characteristic triplet for the methylene protons alpha to the bromine atom (-CH₂Br). The downfield shift is due to the electron-withdrawing effect of bromine.

-

δ 2.58 ppm (t, J ≈ 7.5 Hz, 2H): A triplet for the benzylic protons (-C₆H₅-CH₂-).

-

δ 1.85 ppm (quint, 2H): A quintet for the methylene protons beta to the bromine atom (-CH₂CH₂Br).

-

δ 1.20-1.65 ppm (m, 16H): A broad multiplet representing the remaining eight methylene groups of the aliphatic chain.

-

-

¹³C NMR:

-

δ 142.8 ppm: Quaternary carbon of the phenyl ring attached to the alkyl chain.

-

δ 128.4, 128.2, 125.6 ppm: Resonances for the C-H carbons of the phenyl ring.

-

δ 35.9 ppm: Benzylic carbon (-C₆H₅-C H₂-).

-

δ 34.0 ppm: Methylene carbon attached to bromine (-C H₂Br).

-

δ 28.0-33.0 ppm: A series of signals corresponding to the remaining methylene carbons in the aliphatic chain.

-

Synthesis and Reaction Mechanisms

The synthesis of 1-bromo-11-phenylundecane is typically achieved from its corresponding alcohol, 11-phenyl-1-undecanol. The most common and industrially scalable method is a nucleophilic substitution reaction using a bromine source under acidic conditions.

Protocol: Synthesis via Appel-type Reaction

This protocol is a representative method based on the highly reliable Appel reaction, which converts primary alcohols to alkyl bromides with high fidelity.

Reagents & Equipment:

-

11-phenyl-1-undecanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 11-phenyl-1-undecanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution. Causality Note: This exothermic reaction is controlled by slow addition at low temperature to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-11-phenylundecane. The byproduct, triphenylphosphine oxide, is more polar and will be separated effectively.

Caption: Experimental workflow for the synthesis of 1-bromo-11-phenylundecane.

Core Reactivity and Applications in Drug Development

The primary utility of 1-bromo-11-phenylundecane lies in its function as a long-chain alkylating agent.[8] The terminal bromide is an excellent leaving group in Sₙ2 reactions, allowing for the facile formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Mechanism of Action: Nucleophilic Substitution

The molecule's reactivity is dominated by the electrophilic carbon atom bonded to the bromine. Nucleophiles (Nu⁻) readily attack this carbon, displacing the bromide ion in a concerted Sₙ2 mechanism. This reaction is highly efficient for primary bromides and forms the basis of its synthetic applications.

Caption: General reactivity pathway for 1-bromo-11-phenylundecane.

Field-Proven Applications

This compound serves as a critical building block for molecules where a long, lipophilic spacer terminating in a phenyl group is required. Such motifs are common in:

-

Pharmaceutical Intermediates: The undecylphenyl chain can be incorporated into drug candidates to modulate their pharmacokinetic properties, such as membrane permeability and protein binding. Its lipophilicity can enhance passage through the blood-brain barrier or improve oral bioavailability.[1]

-

Material Science: As a precursor for surfactants and liquid crystals, where the combination of a polar head group (introduced via substitution of the bromide) and a nonpolar, rigid-flexible tail (the phenylundecyl group) is essential.[5]

-

Functionalized Polymers: While the saturated chain prevents direct polymerization, it can be attached to polymer backbones as a pendant group to tune material properties. The related compound, 11-bromo-1-undecene, is used to synthesize polymers for drug delivery, suggesting that 1-bromo-11-phenylundecane could be used to functionalize surfaces or nanoparticles for similar biomedical applications.[9][10]

A search of patent literature reveals its use in the synthesis of novel compounds for various therapeutic areas. For instance, compounds with similar long-chain phenylalkyl structures are explored in the development of iron complex compounds for therapeutic use.[2][11]

Safety and Handling

While a specific, detailed safety data sheet (SDS) for 1-bromo-11-phenylundecane is not widely published, data from structurally similar long-chain alkyl bromides (e.g., 1-bromooctane) provides a strong basis for hazard assessment.[12]

-

GHS Hazard Statements (Anticipated):

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.[12]

-

-

Precautionary Measures:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]

-

P273: Avoid release to the environment.[12]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Store in a tightly closed container in a cool, dry place away from oxidizing agents.

Conclusion

1-Bromo-11-phenylundecane is a highly valuable and versatile chemical intermediate. Its well-defined structure, featuring a reactive primary bromide and a lipophilic phenylalkyl chain, provides a reliable tool for synthetic chemists. The straightforward reactivity, primarily through Sₙ2 displacement, allows for its predictable incorporation into a diverse range of target molecules, from advanced materials to next-generation pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.

References

-

LookChem. 1-BROMO-11-PHENYL UNDECANE, Cas 101025-08-5. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2735621, 1-Bromo-11-phenylundecane. [Link]

- Google Patents. US11111261B2 - Iron complex compounds for therapeutic use.

-

University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromobutane. [Link]

Sources

- 1. 101025-08-5|1-Bromo-11-phenylundecane|BLD Pharm [bldpharm.com]

- 2. 1-Bromo-11-phenylundecane | C17H27Br | CID 2735621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 101025-08-5 [chemicalbook.com]

- 4. This compound | 101025-08-5 [amp.chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. europeanbusinessmagazine.com [europeanbusinessmagazine.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dakenchem.com [dakenchem.com]

- 11. US11111261B2 - Iron complex compounds for therapeutic use - Google Patents [patents.google.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-11-phenylundecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-11-phenylundecane is a bifunctional long-chain aromatic alkyl halide. Its structure, comprising a terminal phenyl group, a flexible eleven-carbon aliphatic chain, and a reactive primary bromide, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of the core physicochemical properties of 1-bromo-11-phenylundecane, including its synthesis, purification, and spectroscopic characterization. The information presented herein is intended to empower researchers and drug development professionals in leveraging this compound for the design and synthesis of novel molecules with potential therapeutic applications.

Molecular Identity and Physical Properties

1-Bromo-11-phenylundecane is characterized by the molecular formula C₁₇H₂₇Br and a molecular weight of 311.3 g/mol [1]. At room temperature, it is expected to be a colorless to pale yellow liquid. Due to its long aliphatic chain, it is a relatively non-polar molecule with low solubility in water but good solubility in common organic solvents such as ethers, and hydrocarbons[2][3][4].

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₇Br | [1] |

| Molecular Weight | 311.3 g/mol | [1] |

| CAS Number | 101025-08-5 | [1] |

| IUPAC Name | 11-Bromoundecylbenzene | [1] |

| Boiling Point | 130-135 °C at 0.01 Torr | [5] |

| Density | 1.096±0.06 g/cm³ (Predicted) | [6] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from commercially available materials.

Caption: Proposed two-step synthesis of 1-bromo-11-phenylundecane.

An alternative and more direct approach involves the bromination of 11-phenyl-1-undecanol.

Caption: Synthesis of 1-bromo-11-phenylundecane from 11-phenyl-1-undecanol.

Experimental Protocol: Bromination of 11-Phenyl-1-undecanol

This protocol is adapted from established methods for the bromination of long-chain alcohols[7][8].

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 11-phenyl-1-undecanol (1.0 eq) and a suitable solvent such as toluene.

-

Reagent Addition: Cool the mixture in an ice bath and slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it over ice water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude 1-bromo-11-phenylundecane can be purified by vacuum distillation or column chromatography[9][10][11].

-

Vacuum Distillation: For larger quantities, vacuum distillation is an effective method to purify the product from less volatile impurities.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective for separating the desired product from polar impurities.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, the methylene group attached to the bromine, and the long aliphatic chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.15 - 7.30 | Multiplet | 5H |

| Benzylic (-CH₂-Ph) | ~2.60 | Triplet | 2H |

| Methylene (-CH₂-Br) | ~3.40 | Triplet | 2H |

| Aliphatic Chain (-(CH₂)₈-) | 1.20 - 1.85 | Multiplet | 16H |

| Methylene (γ to Br) | ~1.85 | Quintet | 2H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | ~143 |

| Aromatic (ortho, meta, para-C) | 125 - 129 |

| Methylene (-CH₂-Br) | ~34 |

| Benzylic (-CH₂-Ph) | ~36 |

| Aliphatic Chain (-(CH₂)₉-) | 28 - 32 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic ring and the alkyl bromide.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Bending | 1600, 1450 - 1500 |

| C-Br Stretch | 515 - 690 |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) and the M+2 peak, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will be characteristic. Fragmentation will likely involve the loss of a bromine radical and cleavage along the alkyl chain[12][13][14].

-

Molecular Ion (M⁺): m/z ≈ 310 and 312 (in a ~1:1 ratio)

-

Key Fragments:

-

[M-Br]⁺: m/z ≈ 231

-

Benzylic cation ([C₇H₇]⁺): m/z = 91 (tropylium ion)

-

Fragments from cleavage of the alkyl chain.

-

Applications in Drug Development

1-Bromo-11-phenylundecane serves as a versatile building block in medicinal chemistry. The long lipophilic chain can be used to increase the affinity of a drug candidate for hydrophobic pockets in target proteins or to enhance its membrane permeability. The terminal bromide provides a reactive handle for introducing a variety of functional groups through nucleophilic substitution or for forming organometallic reagents for cross-coupling reactions[15][16][17].

Caption: Synthetic utility of 1-bromo-11-phenylundecane in drug development.

Safety and Handling

As a bromoalkane, 1-bromo-11-phenylundecane should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

1-Bromo-11-phenylundecane is a valuable synthetic intermediate with a unique combination of a lipophilic phenylalkyl chain and a reactive bromide functional group. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and predicted spectroscopic data to aid in its identification and characterization. Its utility in organic synthesis, particularly in the context of drug discovery and development, warrants further exploration.

References

- Google Patents. (n.d.). Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes.

-

Organic halides. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides. Retrieved from [Link]

- Google Patents. (n.d.). Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.

-

How would you synthesize 1-bromo-1-phenylbutane starting with benzene as your only source of aromatic compound? Assume that ortho and para isomers can be separated. (n.d.). Retrieved from [Link]

-

Filo. (2025, September 15). count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

4 - Supporting Information. (n.d.). Retrieved from [Link]

-

Journal of Chemical Education. (2021, September 8). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Retrieved from [Link]

-

Physical properties of alkyl halide. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025, December 28). UNIT –III Alkyl Halides. Retrieved from [Link]

-

Alkyl halides. (2012, December 3). Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-11-phenylundecane. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

ResearchGate. (2018, May 3). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

- Google Patents. (n.d.). Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives.

-

ResearchGate. (2025, September 20). Synthesis of long-chain alkyl and alkenyl bromides. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

PubMed. (2018, March 22). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

Sources

- 1. 1-Bromo-11-phenylundecane | C17H27Br | CID 2735621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. researchgate.net [researchgate.net]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. 1-BROMO-11-PHENYL UNDECANE | 101025-08-5 [amp.chemicalbook.com]

- 6. This compound | 101025-08-5 [amp.chemicalbook.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 9. US3553275A - Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]

- 12. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of Omega-Phenylalkyl Bromides

An In-Depth Technical Guide to the Synthesis and Characterization of Omega-Phenylalkyl Bromides

Omega-phenylalkyl bromides are a class of organic compounds featuring a phenyl group attached to an alkyl chain, which is terminated by a bromine atom. These structures, such as phenethyl bromide and (3-bromopropyl)benzene, are not merely laboratory curiosities; they are pivotal intermediates in the fields of medicinal chemistry and materials science.[1][2] Their utility stems from the presence of two key reactive sites: the aromatic ring, which can undergo electrophilic substitution, and the alkyl bromide terminus, which is an excellent electrophile for nucleophilic substitution reactions. The bromine atom serves as a reliable leaving group, facilitating the construction of more complex molecular architectures.[1] This dual reactivity makes them indispensable building blocks for a wide array of target molecules, including pharmaceuticals like fentanyl and its analogs, where phenethyl bromide is a known precursor.[3][4][5] This guide provides a comprehensive overview of robust synthetic methodologies and rigorous characterization techniques for these valuable compounds, aimed at researchers and drug development professionals.

Workflow for Synthesis and Characterization of Omega-Phenylalkyl Bromides

The successful preparation and validation of a target omega-phenylalkyl bromide follows a logical progression from selecting an appropriate synthetic route to confirming the final product's identity and purity.

Caption: Simplified mechanism of the Appel reaction.

Experimental Protocol: Synthesis of (2-bromoethyl)benzene

-

Reactor Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylethanol (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath to manage the reaction's exothermicity.

-

Reagent Addition: Add carbon tetrabromide (CBr₄, 1.3 equiv) to the solution. [6]Follow with the portion-wise addition of triphenylphosphine (PPh₃, 1.5 equiv), keeping the temperature below 5 °C. [6]4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. [6]Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. [6][7]6. Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product contains the desired bromide and triphenylphosphine oxide. Purify via flash column chromatography on silica gel to isolate the pure phenethyl bromide. [6]

Method 2: Decarboxylative Bromination via the Hunsdiecker Reaction

The Hunsdiecker reaction provides a route to alkyl bromides from the silver salts of carboxylic acids, yielding a product with one fewer carbon atom than the starting material. [8][9]This method is particularly useful when the corresponding phenylalkanoic acid is more accessible than the alcohol.

Mechanism & Causality: This reaction proceeds through a free-radical chain mechanism. [9][10]The silver carboxylate reacts with bromine to form an unstable acyl hypobromite intermediate. [9]Homolytic cleavage of the weak O-Br bond, driven by heat or light, generates an acyloxy radical, which then loses CO₂ to form a phenylalkyl radical. This radical abstracts a bromine atom from another acyl hypobromite molecule to propagate the chain and yield the final product. [9][11]

Caption: Radical mechanism of the Hunsdiecker reaction.

Experimental Protocol: Synthesis of (3-bromopropyl)benzene

-

Salt Formation: Prepare the silver salt of 4-phenylbutanoic acid by reacting it with silver oxide (Ag₂O). The salt must be meticulously dried, as moisture significantly hampers the reaction. [8]2. Reaction Setup: Suspend the dry silver salt (1.0 equiv) in anhydrous carbon tetrachloride (CCl₄) in a flask protected from light. [9]3. Bromination: Add a solution of bromine (1.0 equiv) in CCl₄ dropwise to the stirred suspension. The reaction is often initiated by gentle heating.

-

Reaction & Workup: Reflux the mixture until the reaction is complete (indicated by the disappearance of the silver salt and cessation of CO₂ evolution). Cool the mixture and filter to remove the silver bromide precipitate.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any excess bromine, followed by water and brine. Dry the organic layer over anhydrous calcium chloride (CaCl₂) and remove the solvent by distillation. The crude product can be further purified by vacuum distillation.

Method 3: Anti-Markovnikov Hydrobromination of Phenylalkenes

For the synthesis of terminal bromides from terminal phenylalkenes (e.g., allylbenzene), anti-Markovnikov addition of hydrogen bromide (HBr) is a highly efficient and atom-economical method.

Mechanism & Causality: This reaction proceeds via a free-radical addition mechanism, initiated by peroxides. [12]The peroxide initiator generates a bromine radical from HBr. This radical adds to the terminal carbon of the alkene double bond, forming the more stable secondary benzylic radical, rather than the primary radical that would result from addition to the internal carbon. This radical then abstracts a hydrogen atom from another HBr molecule to yield the terminal bromide and regenerate a bromine radical to continue the chain. This regioselectivity is in direct opposition to the ionic Markovnikov addition.

Experimental Protocol: Synthesis of (3-bromopropyl)benzene from Allylbenzene

-

Setup: Dissolve allylbenzene (1.0 equiv) in a suitable solvent like pentane. [13]2. Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile). [13]3. HBr Addition: Bubble HBr gas through the solution at 0 °C. [13]Alternatively, a solution of HBr in acetic acid can be used.

-

Monitoring: Follow the reaction's progress by GC-MS until the starting alkene is consumed.

-

Workup: Wash the reaction mixture with saturated aqueous sodium bicarbonate to neutralize excess acid, followed by brine. [13]6. Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation.

Comparative Summary of Synthetic Methods

| Method | Starting Material | Key Reagents | Conditions | Key Advantages | Key Disadvantages |

| Appel Reaction | Phenylalkanol | PPh₃, CBr₄ | Mild, 0°C to RT | High yield, neutral conditions, good for sensitive molecules. [6][14] | Stoichiometric phosphine oxide byproduct can complicate purification. [15] |

| Hunsdiecker Reaction | Phenylalkanoic Acid | Ag₂O, Br₂ | Anhydrous, reflux | Accesses bromides from carboxylic acids. | Requires preparation of dry silver salt; uses toxic CCl₄. [8][9] |

| Anti-Markovnikov Hydrobromination | Phenylalkene | HBr, Peroxide | 0°C to RT | Atom-economical, direct conversion of alkenes. | Requires a terminal alkene precursor; peroxide sensitivity. |

Part 2: Rigorous Characterization of Omega-Phenylalkyl Bromides

Confirming the identity and purity of the synthesized bromide is a non-negotiable step in the workflow. A combination of spectroscopic and qualitative methods provides a self-validating system of analysis.

Spectroscopic Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR: The protons on the carbon adjacent to the bromine (α-protons) are deshielded and typically appear as a triplet around 3.4-3.6 ppm. The protons adjacent to the phenyl ring (benzylic protons) appear as a triplet around 2.7-2.9 ppm. The aromatic protons will be found in the 7.1-7.3 ppm region.

-

¹³C NMR: The carbon atom bonded to bromine (C-Br) shows a characteristic signal in the range of 30-40 ppm. The aromatic carbons will appear between 125-145 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups. A moderate to strong absorption in the 515-690 cm⁻¹ region is indicative of the C-Br stretching vibration. Aromatic C-H stretches will be visible just above 3000 cm⁻¹, and C=C stretches for the ring will appear around 1450-1600 cm⁻¹.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition. A key diagnostic feature for organobromine compounds is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Qualitative Confirmation Tests

Simple chemical tests can rapidly confirm the class of the synthesized halide.

-

Sodium Iodide in Acetone Test (Finkelstein Reaction): This test differentiates primary and secondary bromides from aryl and vinyl halides. [16]When the omega-phenylalkyl bromide (a primary or secondary bromide) is treated with a solution of NaI in acetone, a precipitate of sodium bromide (NaBr) will form, as NaBr is insoluble in acetone while NaI is soluble. [17][18]This positive result confirms the presence of a reactive alkyl bromide.

-

Alcoholic Silver Nitrate Test: This test relies on the Sₙ1 reactivity to form a silver halide precipitate. [16]Primary alkyl bromides react slowly upon heating with ethanolic silver nitrate to form a pale yellow precipitate of AgBr. This distinguishes them from unreactive aryl halides. [16]

Summary Data Table for (3-Bromopropyl)benzene

| Characterization Method | Expected Result |

| Molecular Formula | C₉H₁₁Br [1] |

| Molecular Weight | 199.09 g/mol [1] |

| ¹H NMR (CDCl₃) | δ ~7.2-7.3 (m, 5H, Ar-H), 3.4 (t, 2H, -CH₂Br), 2.8 (t, 2H, Ar-CH₂-), 2.2 (m, 2H, -CH₂CH₂CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~140 (Ar-C), 128.5 (Ar-CH), 126.0 (Ar-CH), 35 (Ar-CH₂-), 33 (-CH₂Br), 32 (-CH₂CH₂CH₂-) |

| IR (cm⁻¹) | ~3030 (Ar C-H), ~2930 (Alkyl C-H), ~1600, 1495, 1450 (Ar C=C), ~695 (C-Br) |

| Mass Spec (EI) | M⁺ at m/z 198, M⁺+2 at m/z 200 (approx. 1:1 ratio); base peak at m/z 91 ([C₇H₇]⁺) |

| Appearance | Clear, colorless to light yellow liquid [1] |

Conclusion

The synthesis of omega-phenylalkyl bromides is a fundamental task in organic chemistry, enabling access to a vast range of more complex molecules. Mastery of the synthetic routes, from the mild and versatile Appel reaction to the classic Hunsdiecker and modern hydrobromination methods, provides the practicing chemist with a powerful toolkit. Each method has a distinct mechanistic basis that dictates its advantages and limitations. Equally critical is the application of a multi-faceted characterization strategy, combining the structural detail from NMR with the functional group and isotopic confirmation from IR and MS, respectively. This integrated approach ensures the production of high-purity, well-characterized intermediates, which is the bedrock of successful research and development in the chemical sciences.

References

- Grokipedia. Appel reaction.

- Benchchem. A Comparative Guide to Alkyl Bromide Synthesis: Appel Reaction vs. Classical Methods.

- Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction.

- Wikipedia. Appel reaction.

- S

- Alfa Chemistry. Hunsdiecker Reaction.

- sathee jee. Chemistry Hunsdiecker Reaction.

- Grokipedia. Finkelstein reaction.

- AdiChemistry.

- Anonymous. (3-Bromopropyl)

- Thermo Fisher Scientific. Hunsdiecker Reaction.

- YouTube. #Hunsdiecker reaction mechanism and synthesis of alky #bromide.

- AdiChemistry.

- Wikipedia. Finkelstein reaction.

- Common Conditions. Alcohol to Bromide.

- BYJU'S. Finkelstein Reaction.

- Benchchem. An In-depth Technical Guide to Phenethyl Bromide for Researchers and Drug Development Professionals.

- Chemistry Stack Exchange.

- Chemistry Online. Analysis of alkyl halides.

- Sciencemadness Discussion Board. phenethylbromide synthesis.

- Federal Register. Possible Control of Phenethyl Bromide as a List I Chemical.

- Regulations.gov. Possible Control of Phenethyl Bromide as a List I Chemical.

- CymitQuimica. CAS 103-63-9: Phenethyl bromide.

- Benchchem. Application Notes and Protocols for the Synthesis of (3-Bromo-2-methylpropyl)benzene.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 103-63-9: Phenethyl bromide | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. regulations.gov [regulations.gov]

- 5. Federal Register :: Possible Control of Phenethyl Bromide as a List I Chemical [federalregister.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Hunsdiecker Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. adichemistry.com [adichemistry.com]

- 10. SATHEE: Chemistry Hunsdiecker Reaction [satheejee.iitk.ac.in]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Sciencemadness Discussion Board - phenethylbromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Appel reaction - Wikipedia [en.wikipedia.org]

- 16. chemistry-online.com [chemistry-online.com]

- 17. grokipedia.com [grokipedia.com]

- 18. Finkelstein reaction - Wikipedia [en.wikipedia.org]

A Historical Perspective on Long-Chain Functionalized Alkanes: From Curiosity to Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain functionalized alkanes, once considered mere chemical curiosities due to the inert nature of their parent hydrocarbons, have evolved into indispensable tools across the scientific landscape. Their journey from challenging synthetic targets to key components in pharmaceuticals and advanced materials is a testament to the relentless ingenuity of chemists. This guide provides a comprehensive historical perspective on the development of synthetic methodologies for creating these valuable molecules. We will explore the foundational principles, seminal discoveries, and the paradigm-shifting transition from stoichiometric, often harsh, functionalization methods to modern, highly selective catalytic C-H activation. This narrative will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. By understanding the historical context, we can better appreciate the power of the tools at our disposal and envision the future trajectory of this dynamic field.

Introduction: The Challenge of the "Unreactive"

Alkanes, with their general formula CnH2n+2, are acyclic saturated hydrocarbons composed solely of single carbon-carbon and carbon-hydrogen bonds.[1] Historically referred to as paraffins (from the Latin parum affinis, meaning "little affinity"), their lack of reactivity presented a formidable challenge to early chemists.[2] The high bond dissociation energies of C-C and C-H bonds, coupled with their low polarity, render them inert to many common reagents.[2]

The scientific community has long recognized the potential of alkanes as abundant and inexpensive chemical feedstocks, primarily sourced from petroleum and natural gas.[1][3] The ability to selectively introduce functional groups onto a long alkane chain would unlock a vast chemical space, providing molecular scaffolds for a myriad of applications. This guide traces the historical progression of turning this potential into a reality, focusing on the evolution of synthetic strategies to tame the unreactive nature of long-chain alkanes.

Early Forays: Taming the Inert C-H Bond

The initial approaches to functionalizing alkanes were often brutal, relying on harsh conditions and yielding mixtures of products with little to no selectivity. These early methods, while not elegant by modern standards, laid the crucial groundwork for future advancements.

Radical-Initiated Functionalization

One of the earliest strategies involved the use of radical initiators to abstract a hydrogen atom from the alkane chain, generating an alkyl radical. This highly reactive intermediate could then be trapped by a variety of reagents.

-

Halogenation: Free-radical halogenation, while effective, typically results in a mixture of constitutional isomers, with selectivity favoring the more stable secondary and tertiary C-H bonds. This lack of regioselectivity limited its utility for complex molecules.

-

Oxidation: Early oxidation methods often employed strong oxidizing agents, leading to over-oxidation and a complex mixture of alcohols, ketones, and carboxylic acids.

These early radical-based methods, while demonstrating the feasibility of C-H functionalization, highlighted the critical need for developing more selective and milder reaction conditions.

The Dawn of Catalysis: A Paradigm Shift

The advent of transition metal catalysis marked a turning point in the functionalization of alkanes. Catalytic approaches offered the promise of milder reaction conditions, improved selectivity, and the ability to perform transformations that were previously impossible.

Organometallic Precursors and Stoichiometric Reactions

Before the development of truly catalytic systems, chemists explored the stoichiometric reactions of organometallic complexes with alkanes. These studies provided fundamental insights into the mechanisms of C-H bond activation.

The Rise of Catalytic C-H Functionalization

The latter half of the 20th century witnessed an explosion of research in catalytic C-H functionalization. This era saw the development of numerous catalytic systems capable of activating C-H bonds and converting them into new C-C, C-N, and C-O bonds.[4][5][6] This transformation of C-H bond functionalization from a chemical curiosity to a practical synthetic tool was a remarkable achievement.[4][6]

Key Developments in Catalytic C-H Functionalization:

-

Directed C-H Functionalization: A significant breakthrough was the use of directing groups. These are functional groups within the substrate that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and enabling site-selective functionalization.

-

Undirected C-H Functionalization: More recently, significant progress has been made in the development of catalysts that can selectively functionalize C-H bonds without the need for a directing group. These methods often rely on the inherent electronic or steric properties of the substrate to achieve selectivity.

The evolution of C-H functionalization has been particularly impactful in the synthesis of complex molecules, including natural products and medicinally active compounds.[4][5]

Modern Synthetic Methodologies: Precision and Versatility

Today's synthetic chemists have a powerful and diverse toolkit for the selective functionalization of long-chain alkanes. These methods offer unprecedented levels of control over regioselectivity and stereoselectivity.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, have been adapted for the functionalization of C-H bonds. These reactions allow for the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.

Carbene and Nitrene Insertions

The insertion of metal carbenes and nitrenes into C-H bonds has emerged as a powerful method for C-H functionalization.[7][8] These reactions can be highly selective and have been used in the synthesis of complex natural products.[7]

Experimental Protocol: Representative Rhodium-Catalyzed Carbene Insertion into a C-H Bond

This protocol provides a general procedure for the rhodium-catalyzed insertion of a carbene, derived from a diazo compound, into a C(sp³)–H bond of a long-chain alkane. This method is a powerful tool for the direct formation of C-C bonds.[8]

Materials:

-

Long-chain alkane (e.g., n-dodecane)

-

Diazo compound (e.g., ethyl 2-diazoacetate)

-

Rhodium catalyst (e.g., Rh₂(OAc)₄)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the long-chain alkane (1.0 equivalent) and the rhodium catalyst (0.5-2 mol%) in the anhydrous solvent.

-

Addition of Diazo Compound: Add the diazo compound (1.1 equivalents) to the reaction mixture dropwise via a syringe pump over a period of 1-4 hours. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting diazo compound is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired functionalized alkane.

Self-Validation:

-

The success of the reaction is confirmed by the disappearance of the characteristic yellow color of the diazo compound.

-

The formation of the product can be verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The NMR spectra should show characteristic signals for the newly formed C-H and C-C bonds.

Impact on Drug Discovery and Materials Science

The ability to precisely functionalize long-chain alkanes has had a profound impact on both drug discovery and materials science.

Drug Discovery: Late-Stage Functionalization

In drug discovery, the concept of "late-stage functionalization" (LSF) has become increasingly important.[9][10][11] LSF allows for the modification of complex, drug-like molecules at a late stage in the synthetic sequence, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.[9][11] The development of selective C-H functionalization methods has been a key enabler of LSF, providing medicinal chemists with powerful tools to optimize the properties of lead compounds.[9][10]

Materials Science: Tailoring Polymer Properties

In materials science, the functionalization of long-chain alkanes is crucial for the synthesis of specialty polymers and functional materials. By introducing specific functional groups along a polymer backbone, scientists can tailor its physical and chemical properties, such as solubility, thermal stability, and biocompatibility.

Future Outlook: The Next Frontiers

The field of long-chain functionalized alkane synthesis continues to evolve at a rapid pace. Future research will likely focus on several key areas:

-

Development of more sustainable and environmentally friendly catalytic systems: This includes the use of earth-abundant metals and the development of catalytic systems that can operate under milder conditions.

-

Enantioselective C-H functionalization: The ability to control the stereochemistry of C-H functionalization reactions is a major goal, as it would provide access to chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.

-

Biocatalysis: The use of enzymes to catalyze C-H functionalization reactions is a promising area of research. Enzymes can offer exquisite levels of selectivity and operate under mild, environmentally benign conditions.

Conclusion

The journey of long-chain functionalized alkanes from laboratory curiosities to indispensable building blocks is a powerful illustration of the progress of synthetic chemistry. The development of innovative synthetic methodologies, particularly in the area of catalytic C-H functionalization, has transformed our ability to manipulate these once-unreactive molecules. As our understanding of catalysis continues to grow, we can expect to see even more powerful and selective methods for the synthesis of long-chain functionalized alkanes, opening up new avenues for discovery in medicine, materials science, and beyond.

Visualizations

Caption: A timeline illustrating the historical development of synthetic methods for functionalizing long-chain alkanes.

Caption: A simplified schematic of a catalytic cycle for C-H functionalization of an alkane.

References

-

Hartwig, J. F. (2016). Evolution of C–H Bond Functionalization from Methane to Methodology. Journal of the American Chemical Society, 138(1), 2-24. [Link]

-

Hartwig, J. F. (2016). Evolution of C−H Bond Functionalization from Methane to Methodology. National Institutes of Health, PMC. [Link]

-

Hartwig, J. F. (2016). Evolution of C–H Bond Functionalization from Methane to Methodology. eScholarship, University of California. [Link]

- Hartwig, J. F. (2015).

-

Jia, C., Kitamura, T., & Fujiwara, Y. (2001). Catalytic Functionalization of Arenes and Alkanes via C−H Bond Activation. Accounts of Chemical Research, 34(8), 633-639. [Link]

-

Li, Z., & Davies, H. M. L. (2021). Catalytic alkane C–H functionalization by carbene insertion into unactivated C(sp3)–H bonds. Organic Chemistry Frontiers, 8(1), 125-148. [Link]

-

Bidd, I., & Whiting, M. C. (1985). Syntheses of very long chain alkanes terminating in polydeuterium-labelled end-groups and some very large single-branched alkanes including Y-shaped structures. Journal of the Chemical Society, Perkin Transactions 1, 1315-1319. [Link]

-

Gong, Y., Su, L., Zhu, Z., Ye, Y., & Gong, H. (2021). Thermal Functionalization of Alkanes with Carbon Electrophiles. ChemRxiv. [Link]

-

Chen, H., Schlecht, S., Semple, T. C., & Hartwig, J. F. (2000). Catalytic Terminal C-H Bond Functionalization of Linear Alkanes: Recent Advances. Chemistry at Illinois. [Link]

-

Goldman, A. S., & Halpern, J. (2003). Large-Scale Selective Functionalization of Alkanes. Request PDF. [Link]

-

Crabtree, R. H. (2001). Alkane C-H activation and functionalization with homogeneous transition metal catalysts: A century of progress - A new millennium in prospect. Request PDF. [Link]

-

Kingston, C., & Vincent, S. P. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 977-989. [Link]

-

Wikipedia. (n.d.). Alkane. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Johansson, M. J., & Ackermann, L. (2021). Late-stage C-H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(9), 606-623. [Link]

-

Chen, M. S., & White, M. C. (2017). Challenges and Opportunities for Alkane Functionalisation by Molecular Catalysts. Dalton Transactions, 46(43), 14734-14749. [Link]

-

Bernd, B. (2022). The Role of Alkanes in the Formation of Organized Structures. Journal of Chemical Sciences, 14(1). [Link]

-

Kingston, C., & Vincent, S. P. (2019). An overview of late-stage functionalization in today's drug discovery. Request PDF. [Link]

Sources

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. (PDF) Evolution of C-H Bond Functionalization from Methane to Methodology. (2016) | John F. Hartwig | 663 Citations [scispace.com]

- 5. Evolution of C–H Bond Functionalization from Methane to Methodology [escholarship.org]

- 6. Evolution of C–H Bond Functionalization from Methane to Methodology | CoLab [colab.ws]

- 7. Evolution of C−H Bond Functionalization from Methane to Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic alkane C–H functionalization by carbene insertion into unactivated C(sp3)–H bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 10. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

1-BROMO-11-PHENYL UNDECANE molecular weight and formula

An In-Depth Technical Guide to 1-Bromo-11-Phenylundecane: Properties, Synthesis, and Applications

Abstract

1-Bromo-11-phenylundecane is a bifunctional organic compound featuring a long aliphatic undecane chain, terminated by a reactive bromine atom at one end and a stable phenyl group at the other. This unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals, functionalized polymers, and materials science applications. This guide provides a comprehensive overview of its core physicochemical properties, outlines a detailed synthetic protocol, and explores its applications for researchers and drug development professionals.

Introduction: A Versatile Synthetic Building Block

In the landscape of organic synthesis and medicinal chemistry, molecules that serve as versatile scaffolds are of paramount importance. 1-Bromo-11-phenylundecane (CAS No. 101025-08-5) emerges as a significant long-chain alkyl halide.[1][2] Its structure is characterized by a C11 alkyl chain, which provides hydrophobicity and flexibility, a terminal phenyl group, and a terminal primary bromide. The bromine atom serves as an excellent leaving group, making the molecule susceptible to a wide range of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the covalent attachment of various functional moieties.

The presence of the phenyl group on the opposite end of the chain allows for further modifications through aromatic substitution reactions or serves as a bulky, hydrophobic anchor in supramolecular assemblies. For drug development professionals, such molecules are instrumental in creating derivatives with tailored pharmacokinetic profiles, enabling the systematic exploration of structure-activity relationships (SAR). Its applications span from the synthesis of complex organic molecules to its use as a reagent in diverse chemical transformations.[1]

Physicochemical and Structural Properties

The fundamental properties of 1-Bromo-11-phenylundecane are summarized below. These data are critical for planning reactions, purification procedures, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₇Br | [1][2][3][4][5][6] |

| Molecular Weight | 311.3 g/mol | [1][3][4][5] |

| Exact Mass | 310.13000 Da | [4] |

| IUPAC Name | 11-bromoundecylbenzene | [3] |

| CAS Number | 101025-08-5 | [1][3][5] |

| Synonyms | 11-bromoundecylbenzene, Benzene,(11-bromoundecyl)- | [1][2][3] |

| Boiling Point | 369.5 °C at 760 mmHg; 130-135 °C at 0.01 Torr | [1][2][5] |

| Density | ~1.096 g/cm³ | [1][5] |

Synthesis and Mechanistic Considerations

The synthesis of 1-bromo-11-phenylundecane can be achieved through several routes. A common and effective strategy involves the bromination of the corresponding alcohol, 11-phenylundecan-1-ol. This transformation is typically accomplished using a strong brominating agent.

Synthetic Pathway: Bromination of 11-Phenylundecan-1-ol

The conversion of a primary alcohol to an alkyl bromide is a classic nucleophilic substitution reaction, typically proceeding through an SN2 mechanism. The key is to first convert the hydroxyl group (-OH), a poor leaving group, into a better one. Using hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). This creates an excellent leaving group (H₂O), which is readily displaced by the bromide ion (Br⁻).

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for 1-bromo-11-phenylundecane via SN2 reaction.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Materials:

-

11-phenylundecan-1-ol

-

Hydrobromic acid (48% aqueous solution)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 11-phenylundecan-1-ol and an excess of 48% hydrobromic acid.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent, pushing the equilibrium towards the product.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Workup - Quenching and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with water and extract the organic product with diethyl ether (3x).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Causality: The washing steps are critical to remove unreacted reagents and byproducts, ensuring the purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure 1-bromo-11-phenylundecane.

Applications in Research and Drug Development

The dual functionality of 1-bromo-11-phenylundecane makes it a highly adaptable reagent.

-

Pharmaceutical Intermediates: It serves as a precursor for synthesizing molecules with long alkyl chains, which can be used to modulate the lipophilicity of drug candidates. This is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Organic Synthesis: The terminal bromide is a versatile handle for introducing various nucleophiles, such as amines, azides, thiols, and cyanides, enabling the construction of complex molecular architectures.[1]

-

Functionalized Polymers and Materials: Similar to its unsaturated analog, 11-bromo-1-undecene, this compound can be used to create functionalized surfaces or polymers.[7][8] The phenyl group can be incorporated into polymeric backbones or side chains, while the bromo group remains available for post-polymerization modification, a strategy used in creating materials for drug delivery or conductive polymers.[7][8]

Conclusion

1-Bromo-11-phenylundecane is more than a simple alkyl halide; it is a strategic synthetic tool for researchers in chemistry and drug discovery. Its well-defined structure, characterized by the molecular formula C₁₇H₂₇Br and a molecular weight of 311.3 g/mol , provides a reliable foundation for complex molecular design.[1][3][4][5] The robust synthetic protocols available for its preparation and the predictable reactivity of its terminal bromide group ensure its continued relevance in the development of novel therapeutics and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735621, 1-Bromo-11-phenylundecane. Available from: [Link]

-

LookChem (Date not available). Cas 101025-08-5, 1-BROMO-11-PHENYL UNDECANE. Available from: [Link]

-

StudySmarter (Date not available). How would you synthesize 1-bromo-1-phenylbutane starting with benzene. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Undecane, 1-bromo-. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. Cas 101025-08-5,this compound | lookchem [lookchem.com]

- 2. This compound | 101025-08-5 [amp.chemicalbook.com]

- 3. 1-Bromo-11-phenylundecane | C17H27Br | CID 2735621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 101025-08-5 [chemicalbook.com]

- 6. Buy this compound (EVT-379203) | 101025-08-5 [evitachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dakenchem.com [dakenchem.com]

Navigating the Purification of 1-Bromo-11-Phenyl Undecane: A Technical Guide to Vacuum Distillation

For Immediate Release

[City, State] – January 12, 2026 – For researchers, scientists, and professionals in drug development, the purification of high-boiling-point compounds presents a significant challenge. This technical guide provides an in-depth exploration of the boiling point of 1-bromo-11-phenyl undecane under vacuum, offering a foundational understanding for its successful purification through vacuum distillation.

Executive Summary

This compound is a long-chain alkyl bromide with a high atmospheric boiling point, making it susceptible to thermal decomposition during traditional distillation. Vacuum distillation is an essential technique that lowers the boiling point, thereby preserving the integrity of the molecule. This guide delves into the theoretical principles governing this phenomenon, provides practical methodologies for determining the boiling point under reduced pressure, and offers a comprehensive protocol for vacuum distillation of this compound.

Understanding the Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is paramount for its effective purification.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₇Br | PubChem[1] |

| Molecular Weight | 311.3 g/mol | PubChem[1] |

| Atmospheric Boiling Point (760 mmHg) | 369.5 °C | LookChem[2] |

| Vapor Pressure | 2.51 x 10⁻⁵ mmHg at 25°C | LookChem[2] |

The high atmospheric boiling point of 369.5 °C underscores the necessity of vacuum distillation to prevent decomposition.

The Theoretical Framework: Boiling Point Reduction Under Vacuum

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By reducing the external pressure, the boiling point is consequently lowered. This principle is the cornerstone of vacuum distillation, a technique indispensable for the purification of thermally sensitive or high-boiling-point compounds.[3][4]

Two key thermodynamic relationships are instrumental in predicting the boiling point of a substance at a reduced pressure:

-

The Clausius-Clapeyron Equation: This equation provides a quantitative relationship between the vapor pressure and temperature of a liquid. The two-point form of the equation is particularly useful for estimating the boiling point at a new pressure if the boiling point at another pressure and the enthalpy of vaporization (ΔHvap) are known.[5][6][7]

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂ respectively.

-

ΔHvap is the molar enthalpy of vaporization.

-

R is the ideal gas constant (8.314 J/(mol·K)).

-

-

The Antoine Equation: This semi-empirical equation also relates vapor pressure to temperature, but with three substance-specific constants (A, B, and C) that are determined experimentally.[8]

log₁₀(P) = A - (B / (C + T))

Estimating the Enthalpy of Vaporization (ΔHvap)

To utilize the Clausius-Clapeyron equation, the enthalpy of vaporization is a critical parameter. In the absence of experimentally determined values, Trouton's rule provides a reliable estimation. This empirical rule states that the entropy of vaporization is approximately constant for many non-associated liquids at their normal boiling point, with a value of about 88 J/(K·mol).[2][4][6]

ΔSvap = ΔHvap / Tb ≈ 88 J/(K·mol)

Given the atmospheric boiling point (Tb) of this compound is 369.5 °C (642.65 K), the estimated enthalpy of vaporization is:

ΔHvap ≈ 88 J/(K·mol) * 642.65 K ≈ 56553 J/mol or 56.55 kJ/mol

Predicting the Boiling Point of this compound at Reduced Pressures

With the estimated ΔHvap, we can now predict the boiling point of this compound at various vacuum pressures using the Clausius-Clapeyron equation.

| Vacuum Pressure (mmHg) | Predicted Boiling Point (°C) |

| 10 | ~206 |

| 5 | ~189 |

| 1 | ~158 |

| 0.5 | ~145 |

| 0.1 | ~118 |

Note: These are estimated values. For precise work, experimental determination is recommended.

Experimental Protocol for Vacuum Distillation of this compound

This protocol outlines the steps for the purification of this compound using vacuum distillation.

Materials and Equipment:

-

Round-bottom flask

-

Short-path distillation head with a condenser and receiving flask

-

Heating mantle with a stirrer

-

Thermometer and adapter

-

Vacuum pump (capable of reaching <1 mmHg)

-

Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

-

Manometer or vacuum gauge

-

Clamps and stands

-

Boiling chips or a magnetic stir bar

Workflow Diagram:

Figure 1. Experimental workflow for the vacuum distillation of this compound.

Step-by-Step Methodology:

-

Apparatus Assembly:

-

Securely clamp a clean, dry round-bottom flask to a stand.

-

Add a magnetic stir bar or boiling chips to the flask.

-

Charge the flask with the crude this compound.

-

Attach the short-path distillation head, ensuring all joints are properly greased and sealed.

-

Place the thermometer in the adapter, with the bulb positioned just below the sidearm leading to the condenser.

-

Connect the condenser to a coolant source.

-

Attach the receiving flask.

-

Connect the vacuum outlet of the distillation head to a cold trap, and then to the vacuum pump.

-

Place a manometer or vacuum gauge between the cold trap and the distillation apparatus.

-

-

Distillation Process:

-

Turn on the coolant flow to the condenser.

-

Start the vacuum pump and allow the system to reach the desired pressure.

-

Once the pressure is stable, begin heating the distillation flask with the heating mantle and start the stirrer.

-

Increase the temperature gradually.

-

Observe the temperature at which the liquid begins to boil and condense in the condenser. This is the boiling point at the recorded pressure.

-

Collect the fraction that distills over at a constant temperature. This is the purified this compound.

-

Once the distillation is complete, or if the temperature begins to rise significantly, stop heating.

-

Allow the apparatus to cool to room temperature.

-

Carefully and slowly break the vacuum before turning off the pump.

-

Dismantle the apparatus and collect the purified product.

-

Safety Considerations

-

Always perform vacuum distillation in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.

-

Use a safety shield.

-

Ensure the cold trap is functioning correctly to prevent volatile materials from entering the vacuum pump.

Conclusion

The successful purification of this compound is critically dependent on the application of vacuum distillation. By understanding the relationship between pressure and boiling point, and by utilizing predictive tools such as the Clausius-Clapeyron equation in conjunction with Trouton's rule, researchers can effectively determine the optimal conditions for distillation, thereby ensuring the integrity and purity of the final product. The experimental protocol provided in this guide offers a robust framework for achieving this separation in a laboratory setting.

References

-

LookChem. This compound. [Link]

-

BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

-

Lechler Inc. What is Vacuum Distillation & How Does it Work?. [Link]

-

Chemistry LibreTexts. 5.4A: Overview of Vacuum Distillation. [Link]

-

University of Illinois. Clausius-Clapeyron Boiling. [Link]

-

Wikipedia. Clausius–Clapeyron relation. [Link]

-

CHEMIX. Clausius-Clapeyron Boiling Point Experiment. [Link]

-

Chemteam.info. The Clausius-Clapeyron Equation. [Link]

-

Chemistry LibreTexts. Clausius-Clapeyron Equation. [Link]

-

Pearson. Trouton's rule says that the ratio of the molar heat of vaporization. [Link]

-

Wikipedia. Trouton's rule. [Link]

-

Wikipedia. Antoine equation. [Link]

-

PubChem. 1-Bromo-11-phenylundecane. [Link]

Sources

- 1. 1-Bromo-11-phenylundecane | C17H27Br | CID 2735621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trouton's rule says that the ratio of the molar heat of vaporization - McMurry 8th Edition Ch 18 Problem 126a [pearson.com]

- 3. Estimating enthalpy of vaporization from vapor pressure using Trouton's rule. [sonar.ch]

- 4. Trouton's rule - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-bromo-1-phenylethane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 8. 3-Bromo-1-phenyl-1-propene (CAS 4392-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Bromo-11-Phenyl Undecane in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-bromo-11-phenyl undecane, a molecule of interest in pharmaceutical and organic synthesis.[1] In the absence of extensive published solubility data, this document equips researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to predict and experimentally quantify its solubility in a range of common organic solvents. We delve into the molecular characteristics of this compound, explore the fundamental principles of solubility, and present a detailed, step-by-step protocol for solubility determination using the robust shake-flask method coupled with quantitative Nuclear Magnetic Resonance (NMR) analysis. This guide is designed to be a self-validating system, enabling users to generate reliable and reproducible solubility data crucial for process development, formulation, and reaction chemistry.

Introduction: Understanding the Solute - this compound

This compound (C₁₇H₂₇Br) is a long-chain alkylbenzene derivative characterized by a terminal bromine atom.[1][2] Its molecular structure, dominated by a lengthy undecane chain and a phenyl group, imparts a significant nonpolar character. The bromine atom introduces a degree of polarity, making the molecule not entirely lipophilic. Understanding this structural duality is paramount to predicting its interaction with various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₇Br | [2] |

| Molecular Weight | 311.3 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 369.5 °C at 760 mmHg | [1] |

| Density | 1.096 g/cm³ | [1] |

| Solubility | Data not readily available | [1] |

The Theoretical Underpinnings of Solubility: A Predictive Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] For a solution to form, the energy required to break the existing interactions must be compensated by the energy released from the new interactions.

The Role of Polarity

The polarity of both the solute and the solvent is a primary determinant of solubility. This compound, with its extensive hydrocarbon backbone, is predominantly nonpolar. Therefore, it is predicted to be more soluble in nonpolar organic solvents. In contrast, its solubility in highly polar solvents is expected to be limited.

Hydrogen Bonding

Hydrogen bonding plays a significant role in the solubility of compounds with appropriate functional groups.[4] this compound is not a hydrogen bond donor and a very weak acceptor. Solvents that are strong hydrogen bond donors and acceptors (protic solvents like alcohols) may not be ideal solvents, as the solute would disrupt the solvent's strong intermolecular network without offering comparable interactions.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[5][6] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8] The principle states that substances with similar HSP values are likely to be miscible. While the HSP values for this compound are not published, they can be estimated using group contribution methods. This approach would allow for a more refined selection of potential solvents for experimental testing.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published data, experimental determination is essential. The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[9][10][11] This protocol is coupled with quantitative Nuclear Magnetic Resonance (¹H NMR) for accurate concentration measurement, a method that is both rapid and requires no chromophore in the analyte.[1][2][12][13][14]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved liquid at the bottom of the vial.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-